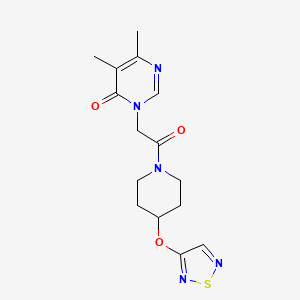

3-(2-(4-((1,2,5-thiadiazol-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

3-(2-(4-((1,2,5-thiadiazol-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a heterocyclic compound featuring a 5,6-dimethylpyrimidin-4(3H)-one core linked via a 2-oxoethyl group to a 4-((1,2,5-thiadiazol-3-yl)oxy)piperidine moiety. The pyrimidinone core is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or enzyme modulation .

Properties

IUPAC Name |

5,6-dimethyl-3-[2-oxo-2-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-10-11(2)16-9-20(15(10)22)8-14(21)19-5-3-12(4-6-19)23-13-7-17-24-18-13/h7,9,12H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUPQUVQCYZLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=NSN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(4-((1,2,5-thiadiazol-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a thiadiazole moiety, a piperidine ring, and a pyrimidine derivative, which are known to contribute to various biological activities.

Biological Activity Overview

Research on this compound indicates several potential biological activities:

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. The incorporation of the thiadiazole ring in this compound may enhance its efficacy against various bacterial strains and fungi .

- Anticancer Properties : Compounds with similar structural features have shown promise in cancer research. For instance, derivatives of pyrimidine have been reported to induce apoptosis in cancer cell lines through various pathways .

- Anti-inflammatory Effects : The presence of the piperidine ring is often associated with anti-inflammatory properties. Compounds that include this moiety have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes related to inflammation and cancer progression.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of similar thiadiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that structural modifications could enhance activity .

- Cancer Cell Line Testing : In vitro studies conducted on HeLa cells demonstrated that compounds with similar structures could induce apoptosis through both intrinsic and extrinsic signaling pathways. The study highlighted the potential for developing new anticancer agents based on this scaffold .

- Inflammatory Response Modulation : Research involving RAW264.7 macrophages showed that compounds with a piperidine moiety could significantly reduce nitric oxide production, indicating an anti-inflammatory effect that warrants further exploration .

Comparison with Similar Compounds

Thiadiazole Isomerism (Target vs. Compound)

The target compound’s 1,2,5-thiadiazole substituent differs from the 1,3,4-thiadiazole isomer in . In contrast, the 1,3,4-isomer may favor different hydrogen-bonding patterns due to altered nitrogen positioning .

Piperidine-Linked Bulky Groups ()

Compounds 50e () and 54g () feature piperidine-linked dichlorobenzyl and phenyl groups, respectively. The phenyl group in 54g offers a less hindered profile, which may explain its lower potency compared to 50e .

Coumarin and Acrylamide Modifications ()

Compound 3b () incorporates an acrylamide group, a hallmark of covalent kinase inhibitors (e.g., ibrutinib), suggesting irreversible target engagement .

Conformational and Electronic Considerations

The piperidine ring’s puckering () may influence the spatial orientation of the thiadiazole group in the target compound. Cremer-Pople parameters could quantify ring puckering, with chair or twist-boat conformations affecting binding pocket compatibility. The 2-oxoethyl linker in the target compound introduces a ketone group, which may participate in hydrogen bonding, unlike the pyrazolyl linkers in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.